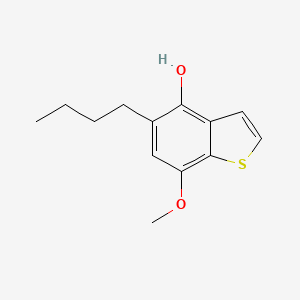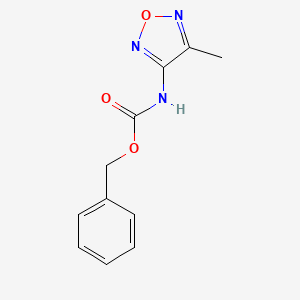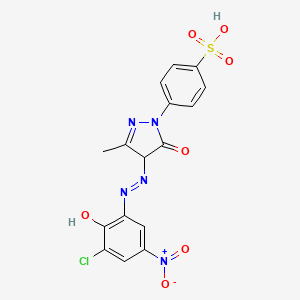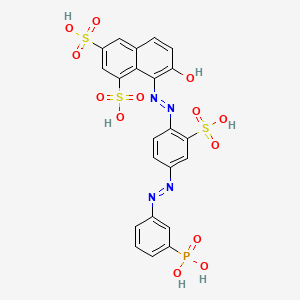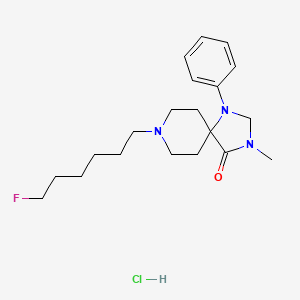
8-(6-Fluorohexyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4,5)decane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(6-Fluorohexyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4,5)decane hydrochloride is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(6-Fluorohexyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4,5)decane hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Spirocyclic Core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure. Commonly used reagents include cyclization agents such as Lewis acids or bases.
Introduction of Functional Groups: The introduction of the fluorohexyl and phenyl groups is achieved through substitution reactions. Fluorination can be carried out using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and increased efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
8-(6-Fluorohexyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4,5)decane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorohexyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a ligand for biological receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of 8-(6-Fluorohexyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4,5)decane hydrochloride involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-(6-Chlorohexyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4,5)decane hydrochloride
- 8-(6-Bromohexyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4,5)decane hydrochloride
- 8-(6-Iodohexyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4,5)decane hydrochloride
Uniqueness
The presence of the fluorohexyl group in 8-(6-Fluorohexyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4,5)decane hydrochloride imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its chloro, bromo, and iodo analogs.
Propriétés
Numéro CAS |
102504-80-3 |
|---|---|
Formule moléculaire |
C20H31ClFN3O |
Poids moléculaire |
383.9 g/mol |
Nom IUPAC |
8-(6-fluorohexyl)-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one;hydrochloride |
InChI |
InChI=1S/C20H30FN3O.ClH/c1-22-17-24(18-9-5-4-6-10-18)20(19(22)25)11-15-23(16-12-20)14-8-3-2-7-13-21;/h4-6,9-10H,2-3,7-8,11-17H2,1H3;1H |
Clé InChI |
XUUMQRAAASPPCD-UHFFFAOYSA-N |
SMILES canonique |
CN1CN(C2(C1=O)CCN(CC2)CCCCCCF)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



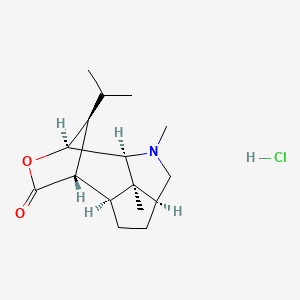

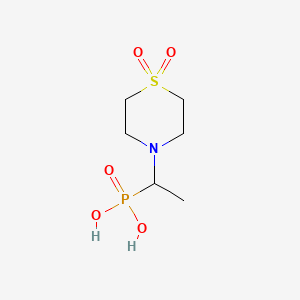
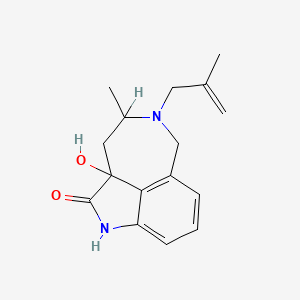
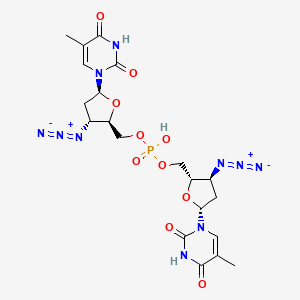
![11-[4-(2-methylphenyl)piperazin-1-yl]-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B12790228.png)
![[(2R,3R,4S,5S)-3,4,5,6-tetrahydroxyoxan-2-yl]methoxyphosphonic acid](/img/structure/B12790230.png)
